molecular formula C18H24N2O3 B10978157 6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid

Cat. No.: B10978157
M. Wt: 316.4 g/mol
InChI Key: CRZMVVBSYZLCHT-UHFFFAOYSA-N
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Description

6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is an organic compound with a complex structure that includes a cyclohexene ring, a carboxylic acid group, and a diethylamino-substituted phenyl carbamoyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid typically involves multiple steps:

    Formation of the Cyclohexene Ring: The cyclohexene ring can be synthesized through a Diels-Alder reaction, where a diene reacts with a dienophile under controlled conditions to form the cyclohexene structure.

    Introduction of the Carboxylic Acid Group: The carboxylic acid group can be introduced via oxidation reactions, often using reagents like potassium permanganate or chromium trioxide.

    Attachment of the Diethylamino-Substituted Phenyl Carbamoyl Group: This step involves the reaction of the cyclohexene carboxylic acid with 4-(diethylamino)phenyl isocyanate under conditions that promote carbamoylation.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, optimized reaction temperatures, and pressures, as well as purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexene ring, leading to the formation of epoxides or diols.

    Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

    Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Potassium permanganate, chromium trioxide, or hydrogen peroxide under acidic or basic conditions.

    Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.

    Substitution: Halogens (e.g., bromine, chlorine) in the presence of a Lewis acid catalyst like aluminum chloride.

Major Products

    Oxidation: Epoxides, diols, or ketones.

    Reduction: Alcohols or aldehydes.

    Substitution: Halogenated derivatives or other substituted phenyl derivatives.

Scientific Research Applications

Chemistry

In chemistry, 6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel compounds.

Biology

In biological research, this compound can be used to study the interactions between small molecules and biological macromolecules. Its diethylamino group may facilitate binding to proteins or nucleic acids, making it useful in drug discovery and development.

Medicine

Potential medical applications include the development of new pharmaceuticals. The compound’s structure suggests it could interact with various biological targets, potentially leading to the discovery of new therapeutic agents.

Industry

In industry, this compound could be used in the synthesis of specialty chemicals, polymers, or as an intermediate in the production of dyes and pigments.

Mechanism of Action

The mechanism of action of 6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid would depend on its specific application. Generally, the diethylamino group can interact with biological targets through hydrogen bonding, electrostatic interactions, or hydrophobic effects. The carboxylic acid group can participate in acid-base reactions, while the cyclohexene ring can undergo various chemical transformations.

Comparison with Similar Compounds

Similar Compounds

    Cyclohexene-1-carboxylic acid: Lacks the diethylamino-substituted phenyl carbamoyl group, making it less versatile in terms of chemical reactivity.

    4-(Diethylamino)phenyl isocyanate: Contains the diethylamino group but lacks the cyclohexene and carboxylic acid functionalities.

    N-Phenylcarbamoyl cyclohexene: Similar structure but without the diethylamino group, affecting its binding properties and reactivity.

Uniqueness

6-{[4-(Diethylamino)phenyl]carbamoyl}cyclohex-3-ene-1-carboxylic acid is unique due to the combination of its functional groups, which confer a wide range of chemical reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

6-[[4-(diethylamino)phenyl]carbamoyl]cyclohex-3-ene-1-carboxylic acid

InChI

InChI=1S/C18H24N2O3/c1-3-20(4-2)14-11-9-13(10-12-14)19-17(21)15-7-5-6-8-16(15)18(22)23/h5-6,9-12,15-16H,3-4,7-8H2,1-2H3,(H,19,21)(H,22,23)

InChI Key

CRZMVVBSYZLCHT-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C1=CC=C(C=C1)NC(=O)C2CC=CCC2C(=O)O

Origin of Product

United States

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